3-Benzidino-6-(4-chlorophenyl)pyridazine
Overview
Description
3-Benzidino-6-(4-chlorophenyl)pyridazine is a chemical compound with the molecular formula C22H17N4Cl and a molecular weight of 372.85 g/mol . This compound is known for its inhibitory effects on delayed rectifier and transient outward potassium currents, making it a significant subject of study in neurophysiology .
Mechanism of Action
Target of Action
The primary targets of 3-Benzidino-6-(4-chlorophenyl)pyridazine are the delayed rectifier and transient outward potassium currents . These currents play a crucial role in the repolarization phase of the action potential in neurons, thereby controlling the frequency and pattern of neuronal firing.
Mode of Action
This compound acts as an inhibitor of these potassium currents . It blocks the action of these currents, thereby affecting the repolarization phase of the action potential. The IC50 values for the blocking action of this compound on IKDR and IKA were calculated as 7.13 μM and 0.55 μM , respectively .
Result of Action
The result of the action of this compound is the alteration of neuronal firing patterns due to the inhibition of the delayed rectifier and transient outward potassium currents . This can potentially affect various neuronal functions and processes.
Biochemical Analysis
Biochemical Properties
3-Benzidino-6-(4-chlorophenyl)pyridazine interacts with potassium channels in neurons, specifically blocking delayed rectifier and transient outward potassium currents . The IC50 values for the blocking action of this compound on IKDR and IKA were calculated as 7.13 µM and 0.55 µM, respectively .
Cellular Effects
The effects of this compound on cells are primarily due to its interaction with potassium channels. By blocking these channels, it can alter the electrical properties of the cell, potentially affecting a wide range of cellular processes .
Molecular Mechanism
The molecular mechanism of action of this compound involves the inhibition of potassium currents. This can affect the membrane potential of the cell, which in turn can influence a variety of cellular processes .
Temporal Effects in Laboratory Settings
Given its role as a potassium channel blocker, it is likely that its effects would be immediate and persist as long as the compound is present .
Preparation Methods
The synthesis of 3-Benzidino-6-(4-chlorophenyl)pyridazine typically involves multi-step organic reactions. The exact synthetic routes and reaction conditions are proprietary and not widely published. it is known that the compound is synthesized through a series of reactions involving the formation of the pyridazine ring and subsequent substitution reactions to introduce the benzidino and chlorophenyl groups .
Chemical Reactions Analysis
3-Benzidino-6-(4-chlorophenyl)pyridazine undergoes various chemical reactions, including:
Reduction: Reduction reactions can modify the functional groups attached to the pyridazine ring.
Substitution: The compound can undergo substitution reactions, particularly involving the benzidino and chlorophenyl groups.
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The major products formed depend on the specific reaction conditions and reagents used .
Scientific Research Applications
3-Benzidino-6-(4-chlorophenyl)pyridazine has several scientific research applications:
Comparison with Similar Compounds
3-Benzidino-6-(4-chlorophenyl)pyridazine is unique due to its specific inhibitory effects on potassium currents. Similar compounds include:
3-Chloro-6-(trifluoromethyl)pyridazine: Another pyridazine derivative with different substituents, affecting its chemical and biological properties.
4-(1-Pyrrolidinyl)benzoic acid: A compound with structural similarities but different pharmacological effects.
These comparisons highlight the unique properties of this compound, particularly its potent inhibition of potassium currents.
Properties
IUPAC Name |
N-[4-(4-aminophenyl)phenyl]-6-(4-chlorophenyl)pyridazin-3-amine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H17ClN4/c23-18-7-1-17(2-8-18)21-13-14-22(27-26-21)25-20-11-5-16(6-12-20)15-3-9-19(24)10-4-15/h1-14H,24H2,(H,25,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ABGCSSPCKSVMHI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC=C(C=C2)NC3=NN=C(C=C3)C4=CC=C(C=C4)Cl)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H17ClN4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70696530 | |
Record name | N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
372.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
901773-91-9 | |
Record name | N~4~-[6-(4-Chlorophenyl)pyridazin-3-yl][1,1'-biphenyl]-4,4'-diamine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70696530 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 3-Benzidino-6(4-chlorophenyl)pyridazine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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